Trt-Gly-OH

説明

The exact mass of the compound N-Tritylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

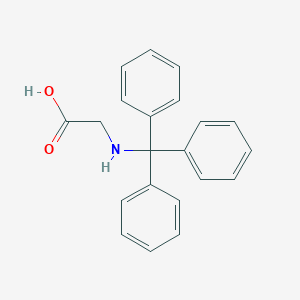

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Trityl)glycine (Trt-Gly-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trityl)glycine (Trt-Gly-OH) is a pivotal derivative of the amino acid glycine, widely employed in the fields of peptide chemistry and pharmaceutical development. The introduction of the bulky trityl (triphenylmethyl) protecting group onto the amino terminus of glycine offers significant advantages in synthetic applications, most notably in solid-phase peptide synthesis (SPPS). This lipophilic protecting group enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis and is readily cleaved under acidic conditions, allowing for the stepwise assembly of peptide chains with high efficiency and purity.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound consists of a glycine molecule in which one of the amino protons has been replaced by a trityl group. The trityl group is comprised of three phenyl rings attached to a single carbon atom, which imparts significant steric hindrance and lipophilicity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₂ | [1] |

| Molecular Weight | 317.38 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 176-178 °C | [2] |

| Solubility | Soluble in DMSO (33.33 mg/mL) | [3] |

| CAS Number | 5893-05-0 | [1] |

Spectral Data

The structural characterization of this compound is typically confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the trityl group and the methylene protons of the glycine backbone.

-

¹³C NMR: The carbon NMR spectrum shows resonances for the distinct carbon atoms in the trityl group and the glycine moiety.

-

FT-IR: The infrared spectrum displays characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-N bonds present in the molecule.

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of N-(Trityl)glycine (this compound)

The following protocol describes a common method for the synthesis of this compound via the N-tritylation of glycine ethyl ester followed by saponification.[2]

Materials:

-

Glycine ethyl ester hydrochloride

-

Anhydrous chloroform

-

Anhydrous triethylamine

-

Triphenylmethyl chloride (Trityl chloride)

-

0.5 N alcoholic potassium hydroxide

-

Ethyl ether

-

Acetic acid

Procedure:

-

Preparation of N-Trityl Glycine Ethyl Ester:

-

Dissolve 1.4 g of glycine ethyl ester hydrochloride in 14 mL of anhydrous chloroform containing 3 mL of anhydrous triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

With stirring, add 2.8 g of triphenylmethyl chloride. The trityl chloride should dissolve immediately, followed by the precipitation of triethylamine hydrochloride.

-

Allow the reaction mixture to stand for approximately 1 hour to ensure completion.

-

Wash the reaction mixture with water to remove the triethylamine hydrochloride. The organic layer contains the desired N-trityl glycine ethyl ester.

-

-

Saponification to this compound:

-

The chloroform solution containing the N-trityl glycine ethyl ester is treated with 0.5 N alcoholic potassium hydroxide.

-

The reaction is stirred at room temperature, and the progress of the saponification can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is diluted with water and extracted with ethyl ether to remove any unreacted starting materials and byproducts.

-

The aqueous layer is then cooled in an ice bath and acidified with acetic acid.

-

N-(Trityl)glycine will precipitate out of the solution as an oil which subsequently crystallizes.

-

The crystalline product is collected by filtration, washed with water, and dried to yield this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The trityl group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain.

Experimental Workflow for SPPS using this compound

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of a Trt-Gly residue.

Biological Context and Signaling Pathways

Currently, there is limited specific information available that directly implicates this compound in distinct biological signaling pathways. Its primary role is that of a synthetic intermediate. However, the core molecule, glycine, is a well-established neurotransmitter in the central nervous system, where it acts primarily as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] Glycine is also involved in excitatory neurotransmission as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5]

The biological activity of this compound itself is not well-characterized. It is generally considered a protected form of glycine that is not biologically active until the trityl group is removed. The large, lipophilic trityl group would likely prevent its interaction with glycine receptors and transporters. Further research is required to determine if this compound has any unique biological effects or if it can be utilized in drug delivery systems to target specific pathways following in vivo cleavage of the trityl group.

Conclusion

N-(Trityl)glycine is an indispensable tool in modern peptide chemistry. Its well-defined structure and predictable reactivity make it a reliable building block for the synthesis of complex peptides. The straightforward protocols for its synthesis and its efficient use in solid-phase peptide synthesis underscore its importance for researchers in drug discovery and development. While its direct biological activity is not a current focus of research, the foundational role it plays in the creation of bioactive peptides solidifies its significance in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Characterization of N-trityl-glycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-trityl-glycine, a critical building block in peptide synthesis and other areas of organic chemistry. The trityl group serves as a bulky and acid-labile protecting group for the amino function of glycine, allowing for selective reactions at the carboxyl group.[1]

Physicochemical Properties

N-trityl-glycine is a white crystalline powder.[2] It is soluble in various non-polar organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and chloroform, but it is insoluble in water.[2] The compound is relatively stable but may decompose under the influence of strong oxidants or at high temperatures.[2]

Synthesis of N-trityl-glycine

The synthesis of N-trityl-glycine is typically achieved through the reaction of a glycine ester with trityl chloride, followed by saponification of the resulting ester. This two-step process is often preferred as it proceeds under milder conditions and can lead to higher yields compared to the direct tritylation of glycine.[3][4]

Reaction Scheme:

-

Protection of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is reacted with trityl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like chloroform. The triethylamine neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of N-trityl-glycine ethyl ester.[5]

-

Saponification: The crude N-trityl-glycine ethyl ester is then saponified using a base, such as potassium hydroxide in methanol, to hydrolyze the ester and yield the desired N-trityl-glycine.[5]

Experimental Protocols

Method 1: Synthesis via Glycine Ethyl Ester Hydrochloride [5]

Part A: Preparation of the Ethyl Ester of N-trityl-glycine

-

Dissolve 1.4 g of glycine ethyl ester hydrochloride in 14 mL of anhydrous chloroform containing 3 mL of anhydrous triethylamine.

-

Cool the solution to 0°C.

-

Add 2.8 g of triphenylmethyl chloride (trityl chloride) while stirring. The trityl chloride should dissolve immediately.

-

Continue stirring, during which time triethylamine hydrochloride will precipitate.

-

Allow the reaction mixture to stand for approximately 1 hour after the reaction is complete.

-

Wash the reaction mixture with water.

-

Dry the chloroform solution over magnesium sulfate.

-

Evaporate the solvent to obtain the crude ethyl ester of N-trityl-glycine. The product can be purified by recrystallization from a mixture of benzene and petroleum ether (1:5).[5]

Part B: Saponification of the Ethyl Ester of N-trityl-glycine

-

Heat the crude ester obtained in Part A under reflux with 10 mL of a 20% potassium hydroxide solution in methanol for 2-3 minutes.

-

Add 25 mL of water and remove the methanol by distillation.

-

Cool the remaining aqueous solution and acidify it with acetic acid.

-

N-trityl-glycine will precipitate as an oil which subsequently crystallizes.

-

Filter the crystals, wash them with water, and dry. A yield exceeding 95% can be obtained.[5]

-

The product can be further purified by recrystallization from ethanol.[5]

Method 2: Synthesis via Glycine Methyl Ester Hydrochloride [3][4]

Part A: Preparation of N-trityl-glycine Methyl Ester

-

To a suspension of 1.25 g (0.01 mole) of glycine methyl ester hydrochloride in 15 mL of dry chloroform, add 2.2 g (0.022 mole) of triethylamine.

-

Follow with the addition of 2.8 g (0.01 mole) of triphenylchloromethane.

-

Allow the mixture to react for 6 hours at room temperature.

-

Wash the solution twice with water and dry with sodium sulfate.

-

Evaporate the solvent in vacuo. To ensure complete removal of chloroform, add a few mL of methanol and reconcentrate in vacuo.

-

Recrystallize the residue from methanol.

Part B: Hydrolysis of the Methyl Ester [6]

-

Dissolve the N-trityl-glycine methyl ester (1.6 mmol) in dioxane (25 mL/g of the amino acid derivative).

-

Cool the solution with an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water (50 mL/g of the amino acid derivative).

-

Remove the ice bath and allow the mixture to stir at room temperature. The reaction time will vary depending on the specific derivative.

Characterization Data

The following table summarizes the key quantitative data for N-trityl-glycine and its ethyl ester intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| N-trityl-glycine | C₂₁H₁₉NO₂ | 317.38 | 172-174[2] | >95[5] |

| N-trityl-glycine Ethyl Ester | C₂₃H₂₃NO₂ | 345.41[7] | 112-113 (purified)[5] | 90[5] |

Spectroscopic Data for N-trityl-glycine:

-

¹H NMR: Spectral data is available and can be found in various databases such as ChemicalBook.[8]

-

¹³C NMR: Detailed spectral analysis has been reported in the literature.[6][9]

-

Mass Spectrometry: The mass of the molecular ion is 317.[8]

-

IR Spectroscopy: Infrared spectral data is available, often obtained using a KBr wafer technique.[10]

Visualization of the Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 6. digital.csic.es [digital.csic.es]

- 7. chemimpex.com [chemimpex.com]

- 8. TRT-GLY-OH(5893-05-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Trt-Gly-OH

An In-depth Technical Guide to N-(Trityl)glycine (Trt-Gly-OH)

Introduction

N-(Trityl)glycine, commonly abbreviated as this compound, is a derivative of the amino acid glycine. It features a trityl (triphenylmethyl) group attached to the amino group, which serves as a crucial protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the trityl group provides effective protection of the N-terminus of glycine during peptide chain elongation, and it can be removed under mild acidic conditions that typically do not affect other acid-labile side-chain protecting groups or the peptide-resin linkage. This guide provides a detailed overview of the physical and chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline or powdery solid.[1][2][3][4] Its core properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉NO₂ | [1][3][5] |

| Molecular Weight | 317.38 g/mol | [6][7] |

| CAS Number | 5893-05-0 | [1][3][5] |

| Appearance | White to off-white powder or crystal | [1][2][3] |

| Melting Point | 172-174 °C | [2][6] |

| Purity | ≥ 98% (HPLC) | [3] |

Solubility and Stability

| Property | Description | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[1][2] Insoluble in water.[2] | [1][2] |

| Storage (Solid) | Store in a freezer under -20°C for long-term stability (up to 3 years).[1][2] Can be stored at 4°C for up to 2 years.[1] | [1][2] |

| Storage (In Solvent) | Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] | [1] |

| Stability | Relatively stable but may decompose under high temperatures or in the presence of strong oxidants.[2] The trityl group is highly sensitive to acidic conditions. | [2] |

Reactivity and Applications

The primary application of this compound is in peptide synthesis, where the trityl group serves as a temporary Nα-protecting group.[3][4]

-

Protection: The bulky trityl group effectively prevents unwanted reactions at the amino terminus of glycine during the coupling of subsequent amino acids in a peptide sequence.

-

Acid Labile Deprotection: The key advantage of the trityl group is its lability under mild acidic conditions. It can be cleaved with dilute solutions of trifluoroacetic acid (TFA), often as low as 1% TFA in dichloromethane (DCM).[8] This orthogonality allows for its removal without affecting more robust protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bzl) ethers used for side-chain protection.[8]

-

Improved Solubility: In some cases, N-tritylation can improve the solubility of amino acid derivatives in organic solvents used in peptide synthesis.[8][9]

Experimental Protocols

The following sections detail common experimental methodologies involving this compound.

Synthesis of this compound

A general and widely used method for the preparation of N-trityl amino acids involves a two-step process: N-tritylation of the amino acid ester followed by saponification.[10][11]

Method: N-Tritylation of Glycine Methyl Ester followed by Saponification

-

N-Tritylation:

-

Dissolve glycine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution in an ice bath and add triethylamine (2 equivalents).

-

Add a solution of trityl chloride (1 equivalent) in dichloromethane (DCM) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Upon completion, the reaction mixture is typically worked up by extraction to isolate the Trt-Gly-OMe product.

-

-

Saponification:

-

Dissolve the crude Trt-Gly-OMe in a mixture of methanol, dioxane, and water.

-

Add Lithium Hydroxide (LiOH) to the solution.

-

Stir the mixture at room temperature for approximately 3 hours, monitoring the hydrolysis of the methyl ester by techniques like Thin Layer Chromatography (TLC).[11]

-

After complete hydrolysis, acidify the mixture to precipitate the this compound product.

-

The solid product is then collected by filtration, washed, and dried.

-

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. The trityl group is then removed to allow for the next coupling cycle.

Method: Coupling and Deprotection Cycle in Fmoc-SPPS

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or 2-Chlorotrityl resin) with the first amino acid attached, or an amine-functionalized resin for the attachment of the first amino acid. The Nα-Fmoc group of the resin-bound amino acid is removed with piperidine.

-

Coupling:

-

Activate this compound (e.g., using HBTU/HATU and DIPEA in DMF).

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Trityl Deprotection:

-

Treat the peptide-resin with a solution of 1-2% TFA in DCM, often with a scavenger like triisopropylsilane (TIS) (e.g., DCM/TFA/TIS 94:1:5).

-

Perform the deprotection for a short period (e.g., 3 x 2 minutes) to expose the free amino group of the newly added glycine.

-

Wash the resin with DCM and DMF to remove reagents and byproducts.

-

-

Chain Elongation: Repeat the coupling and deprotection steps with the subsequent Fmoc-protected amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 5893-05-0 [chemicalbook.com]

- 5. N-Tritylglycine | C21H19NO2 | CID 248898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. N-(三苯甲基)甘氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. digital.csic.es [digital.csic.es]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid Lability of the Trityl Group on Glycine

For Researchers, Scientists, and Drug Development Professionals

The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group widely employed in organic synthesis, particularly in peptide and nucleoside chemistry. Its primary advantage lies in its facile removal under acidic conditions, allowing for the selective deprotection of amines, alcohols, and thiols. This guide provides a comprehensive overview of the acid-catalyzed cleavage of the trityl group from N-trityl glycine, focusing on the underlying chemistry, quantitative data on cleavage conditions, and detailed experimental protocols.

Introduction to Trityl Group Lability

The trityl group is highly susceptible to cleavage by Brønsted and Lewis acids. The mechanism of this cleavage is central to its utility as a protecting group. The stability of the trityl cation, a triphenylmethyl carbocation, is the driving force for the deprotection reaction. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.

The lability of the trityl group can be modulated by the addition of electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, the addition of a p-methoxy group to form the methoxytrityl (Mmt) group increases the stability of the resulting carbocation, thereby increasing the rate of deprotection by a factor of ten compared to the standard trityl group[1]. Conversely, electron-withdrawing groups would decrease the lability.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of N-trityl glycine proceeds via a mechanism initiated by the protonation of the nitrogen atom of the amino acid. This protonation is followed by the cleavage of the C-N bond, leading to the formation of the highly stable trityl carbocation and the free glycine. The trityl carbocation is then quenched by a nucleophile present in the reaction mixture.

Quantitative Data on Trityl Group Cleavage

Table 1: General Conditions for Acid-Catalyzed Deprotection of N-Trityl Glycine

| Acid | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 1-5%[2] | Dichloromethane (DCM) | Room Temperature | 10 min - 2 hours | For highly acid-labile resins or when other acid-sensitive groups are present. |

| Trifluoroacetic Acid (TFA) | 50-95%[2][3] | DCM or neat | Room Temperature | 1.5 - 3 hours | Standard conditions for complete deprotection and cleavage from solid support. |

| Acetic Acid | 50% aqueous solution[4] | Water/Acetic Acid | Reflux | ~2 minutes | Milder conditions compared to TFA. |

| Formic Acid | 97+% | Neat | Cold to Room Temp | 3 minutes | Can be used for selective deprotection in the presence of silyl ethers[1]. |

| Hydrochloric Acid (HCl) | 1 N solution | Ethanol | Heating | 1-2 minutes | Effective for rapid deprotection. |

| Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP) | 0.1 N | HFIP | Room Temperature | >99% complete in 15 min | For the related Fmoc-Gln(Trt)-OH, indicating very fast deprotection[5]. |

Table 2: Relative Lability of Trityl and Substituted Trityl Groups

| Protecting Group | Common Abbreviation | Relative Lability | Typical Deprotection Conditions (for Nτ-His) |

| Trityl | Trt | Base | 95% TFA |

| Monomethoxytrityl | Mmt | More Labile | 5% TFA in DCM (1 h) |

| Methyltrityl | Mtt | More Labile | 15% TFA in DCM (1 h) |

| Dimethoxytrityl | DMT | Very Labile | 80% Acetic Acid (20 min)[6] |

| Trimethoxytrityl | TMT | Most Labile | Not specified, but more labile than DMT |

The Role of Scavengers

During acid-catalyzed deprotection, the highly reactive trityl carbocation is generated. This electrophilic species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and cysteine, leading to undesired side products[2]. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation[2].

Commonly used scavengers include:

-

Triisopropylsilane (TIS): A very effective scavenger for trityl cations[2].

-

Water: Acts as a nucleophile to quench the carbocation.

-

Phenol: Can act as a scavenger but may lead to side products with tryptophan.

-

Thioanisole: Useful, particularly in preventing the modification of tryptophan residues.

-

1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and assists in the removal of the trityl group from cysteine[7].

A typical "odorless" cleavage cocktail, Reagent B, consists of TFA/phenol/water/TIS (88:5:5:2 v/v/v/v) and is particularly useful for peptides containing trityl-protected residues[8].

Experimental Protocols

The following are detailed methodologies for the deprotection of N-trityl glycine using various acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for complete deprotection, for instance, after a solid-phase peptide synthesis.

Materials:

-

N-trityl glycine (or trityl-protected peptide on resin)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

-

Centrifuge and tubes

-

Rotary evaporator

Procedure:

-

Dry the N-trityl glycine-containing material thoroughly.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried material in a round-bottom flask. A general rule is to use 10 mL of cocktail per gram of resin.

-

Stopper the flask and allow the mixture to react at room temperature for 1.5 to 3 hours with occasional swirling[3]. The solution may turn yellow due to the formation of the trityl cation[9].

-

If starting from a solid support, filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and concentrate the solution to about 1-2 mL using a rotary evaporator.

-

Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected glycine or peptide.

-

Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Acetic Acid

This protocol offers a milder alternative to TFA-based methods.

Materials:

-

N-trityl glycine

-

50% aqueous acetic acid

-

Ethanol

-

Filtration apparatus

Procedure:

-

Suspend the N-trityl glycine in a 5-fold volume of 50% aqueous acetic acid[4].

-

Heat the mixture to reflux for approximately 2 minutes[4].

-

Cool the mixture. Triphenylcarbinol will crystallize out of the solution.

-

Filter the mixture to remove the triphenylcarbinol precipitate.

-

Wash the precipitate with a small amount of water and add the washings to the filtrate.

-

Concentrate the filtrate by evaporation.

-

Add ethanol to the concentrated solution to induce crystallization of the deprotected glycine.

-

Filter the glycine crystals and wash with ethanol.

Protocol 3: Deprotection using Hydrochloric Acid in Ethanol

This protocol is suitable for rapid deprotection of N-trityl glycine esters.

Materials:

-

N-trityl glycine ethyl ester

-

1 N HCl in absolute ethanol

-

Water bath

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl glycine ethyl ester in a minimal amount of 1 N HCl in absolute ethanol.

-

Heat the solution in a water bath for 1-2 minutes.

-

Evaporate the solvent under reduced pressure to obtain the deprotected glycine ethyl ester hydrochloride.

Experimental Workflow and Logical Relationships

The general workflow for the deprotection of N-trityl glycine and subsequent isolation of the product involves several key stages, as illustrated in the diagram below.

Conclusion

The acid lability of the trityl group makes it an invaluable tool for the protection of the amino functionality of glycine and other amino acids. The ease of its removal under a range of acidic conditions, from mild acetic acid to strong trifluoroacetic acid, allows for its strategic use in complex synthetic pathways. A thorough understanding of the deprotection mechanism, the role of scavengers, and appropriate experimental protocols is crucial for maximizing yields and minimizing side reactions. While comprehensive comparative kinetic data for N-trityl glycine deprotection is limited, the provided guidelines and protocols offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile protecting group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Advent of the Trityl Group: A Technical Guide to the Discovery and Initial Applications of N-Tritylglycine (Trt-Gly-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tritylglycine (Trt-Gly-OH), a cornerstone in the strategic arsenal of peptide chemistry, emerged in the mid-20th century as a pivotal tool for the synthesis of complex polypeptides. Its introduction marked a significant advancement over existing methods, primarily due to the mild conditions required for the removal of the acid-labile trityl protecting group. This technical guide provides an in-depth exploration of the discovery, initial synthesis, and early applications of this compound, presenting detailed experimental protocols from foundational studies and summarizing key quantitative data. Visualizations of the underlying chemical pathways and experimental workflows are provided to offer a comprehensive understanding of this molecule's foundational role in peptide synthesis.

Discovery and Rationale

Prior to the introduction of the trityl group for N-protection of amino acids, the carbobenzoxy (Cbz) group was a widely used protecting group in peptide synthesis.[1] However, the removal of the Cbz group often required harsh conditions, such as catalytic hydrogenation, which were not always compatible with sensitive amino acid residues.[1] Recognizing the need for a protecting group that could be cleaved under milder conditions, researchers turned to the bulky triphenylmethyl (trityl, Trt) group. The work of Helferich had previously established the use of the trityl group for the protection of primary hydroxyl groups in carbohydrates.[1] Building on this, scientists in the early 1950s, including the groups of Zervas, Hillmann-Ellies, Hillmann, Jatzkewitz, Amiard, Heymes, and Velluz, independently explored its application to amino acids.[1] The key advantage of the trityl group is its lability in weakly acidic environments, allowing for its removal without affecting the peptide bond or other acid-sensitive functionalities.[1][2]

Initial Synthesis of this compound

The initial synthesis of N-Tritylglycine involved a two-step process: the N-tritylation of a glycine ester followed by saponification of the ester to yield the free acid. The esterification of the carboxyl group of glycine was a necessary intermediate step to avoid side reactions with the free acid during tritylation.

N-Tritylation of Glycine Methyl Ester

The foundational method for the N-tritylation of glycine methyl ester was detailed by Zervas and Theodoropoulos in 1956.[1]

Experimental Protocol:

-

Reaction Setup: A suspension of glycine methyl ester hydrochloride (0.01 mole, 1.25 g) was prepared in dry chloroform (15 ml).[1]

-

Base Addition: Triethylamine (0.022 mole, 2.2 g) was added to the suspension to neutralize the hydrochloride and liberate the free amino group.[1]

-

Tritylation: Triphenylchloromethane (trityl chloride, 0.01 mole, 2.8 g) was then added to the mixture.[1]

-

Reaction Conditions: The reaction was allowed to proceed at room temperature for 6 hours.[1]

-

Work-up: The resulting solution was washed twice with water and subsequently dried with sodium sulfate.[1]

-

Isolation: The solvent was evaporated in vacuo. To ensure complete removal of chloroform, methanol was added and the solution was reconcentrated. The resulting residue of N-Tritylglycine methyl ester was then recrystallized from methanol.[1]

Saponification of N-Tritylglycine Methyl Ester

The subsequent hydrolysis of the methyl ester to yield this compound was also described. It was noted that the bulky trityl group could sterically hinder the saponification process.[1]

Experimental Protocol:

-

Reaction Setup: N-Tritylglycine methyl ester (0.005 mole) was dissolved in a mixture of dioxane (5 ml) and 1 N methanolic potassium hydroxide (5 ml).[1]

-

Reaction Conditions: The hydrolysis was carried out at 50°C.[1]

-

Work-up: The reaction mixture was diluted with water (150 ml) and extracted with ethyl ether to remove any unreacted starting material or byproducts.[1]

-

Isolation: The aqueous layer was acidified with acetic acid and cooled, leading to the precipitation of N-Tritylglycine. The precipitate was then dissolved in an aqueous diethylamine solution and re-precipitated with acetic acid to purify the product.[1]

A patent filed around the same period described a similar saponification using a 20% potassium hydroxide solution in methanol, followed by heating under reflux for 2-3 minutes.

Table 1: Quantitative Data for the Initial Synthesis of this compound and its Methyl Ester

| Step | Reactants | Molar Ratio (Reactant:TrtCl) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Tritylation | Glycine Methyl Ester HCl, Trityl Chloride | 1:1 | Chloroform | Triethylamine | Room Temp. | 6 | Not specified | [1] |

| Saponification | N-Tritylglycine Methyl Ester, KOH | - | Dioxane/Methanol | KOH | 50 | Not specified | ~55-70 | [1] |

Initial Applications in Peptide Synthesis

The primary and immediate application of this compound was as a building block in the stepwise synthesis of peptides. The "trityl method" offered a valuable alternative to the existing carbobenzoxy method, particularly for extending peptide chains, due to the mild deprotection conditions.[1]

Peptide Coupling

Once this compound was synthesized, it could be coupled with the ester of another amino acid to form a dipeptide. The mixed anhydride method was one of the early techniques used for this coupling.

Deprotection (Detritylation)

A key advantage of the trityl group was its facile removal under mild acidic conditions, which left the peptide bond intact.[1][2]

Experimental Protocol for Detritylation:

-

Acetic Acid: Treatment of the N-trityl peptide with dilute acetic acid effectively removed the trityl group.[1][2]

-

Hydrogen Chloride: Alternatively, one equivalent of hydrochloric acid could be used for deprotection.[1][2] Heating the trityl-protected peptide ester briefly with alcohol containing one equivalent of hydrogen chloride also resulted in detritylation.[2]

-

Catalytic Hydrogenation: Similar to the Cbz group, the trityl group could also be removed by catalytic hydrogenation.[1][2]

Table 2: Conditions for the Deprotection of N-Trityl Peptides

| Reagent | Solvent | Temperature (°C) | Time | Reference |

| Dilute Acetic Acid | Aqueous | Not specified | Brief | [1][2] |

| 1 eq. Hydrochloric Acid | Alcohol | Heated | Brief | [2] |

| Catalytic Hydrogenation | Methanol | Not specified | 4 hours | [2] |

Visualizing the Core Processes

Synthesis and Application of this compound in Dipeptide Formation

The following diagram illustrates the overall workflow from the synthesis of this compound to its use in the formation of a simple dipeptide, glycyl-alanine.

Caption: Synthesis of this compound and its use in dipeptide synthesis.

The "Trityl Method" Experimental Workflow

The following diagram outlines the logical steps of the "Trityl Method" for peptide synthesis as introduced in the 1950s.

Caption: Workflow of the early "Trityl Method" for peptide synthesis.

Conclusion

The discovery and development of N-Tritylglycine and the broader "trityl method" represented a significant leap forward in the field of peptide synthesis. By providing a robust N-terminal protecting group that could be removed under exceptionally mild conditions, it opened the door to the synthesis of more complex and sensitive peptides. The initial experimental protocols and applications laid the groundwork for the widespread adoption of the trityl group and its derivatives in both solution-phase and the subsequent development of solid-phase peptide synthesis, solidifying its place as an indispensable tool for chemists and drug development professionals.

References

A Technical Guide to Trt-Gly-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Trityl-glycine (Trt-Gly-OH), a key building block in modern peptide synthesis. This document details its chemical and physical properties, provides protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and outlines the deprotection of the trityl group.

Core Properties of this compound

This compound is a derivative of the amino acid glycine where the amino group is protected by a triphenylmethyl (trityl) group. This bulky, hydrophobic protecting group imparts several advantageous properties for peptide synthesis, including enhanced solubility in organic solvents and stability under certain reaction conditions.[1]

| Property | Value | Reference |

| CAS Number | 5893-05-0 | [2][3][4] |

| Molecular Formula | C₂₁H₁₉NO₂ | [2][3][4] |

| Molecular Weight | 317.39 g/mol | [5] |

| Appearance | White to off-white solid/powder | [1][4] |

| Purity | ≥ 98% (by HPLC) | [1][4] |

| Solubility in DMSO | 33.33 mg/mL (105.01 mM) | [3][6] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale procedure involves the reaction of glycine methyl ester hydrochloride with trityl chloride, followed by saponification of the resulting ester.

Experimental Protocol: Two-Step Synthesis from Glycine Methyl Ester

Step 1: Synthesis of N-Trityl-glycine methyl ester (Trt-Gly-OMe)

-

To a solution of glycine methyl ester hydrochloride (5 mmol) in dimethylformamide (DMF, 20 mL), add triethylamine (10 mmol, 1.4 mL) and cool the solution with an ice bath.

-

Add a solution of trityl chloride (5 mmol, 1.39 g) in dichloromethane (DCM, 7 mL).

-

Stir the reaction mixture vigorously for 2.5 hours at room temperature.

-

Upon completion, proceed to the saponification step. High yields (90-99%) of the methyl ester are typically achieved.[7]

Step 2: Saponification to this compound

-

Dissolve the N-Trityl-glycine methyl ester (1.6 mmol) in dioxane.

-

Cool the solution with an ice bath and add 1 N lithium hydroxide (LiOH) in a 1:1 methanol/water mixture.

-

Remove the ice bath and stir the mixture at room temperature for approximately 3 hours, monitoring for the complete removal of the methyl ester.[7]

-

After the reaction is complete, perform a standard aqueous work-up. Neutralize the aqueous layer with acetic acid and extract the product with diethyl ether.

-

Dry the organic phase and evaporate the solvent to yield this compound.

References

An In-depth Technical Guide on the Core Principles of Using Trt-Gly-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield. This guide provides a comprehensive overview of the principles and applications of N-α-trityl-glycine (Trt-Gly-OH) in Solid-Phase Peptide Synthesis (SPPS). The bulky trityl protecting group offers unique advantages in specific synthetic contexts, particularly in the suppression of side reactions and the assembly of challenging peptide sequences.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The process relies on the orthogonal protection of the α-amino and side-chain functional groups of the amino acid monomers. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common N-α-protecting group in contemporary SPPS, the trityl (Trt) group presents a valuable alternative with distinct characteristics.

This compound is a glycine derivative where the α-amino group is protected by the bulky triphenylmethyl (trityl) group. This steric hindrance and the acid-labile nature of the Trt group dictate its specific applications and the methodologies required for its successful incorporation into peptide chains.

Core Principles of this compound Usage

The application of this compound in SPPS is governed by the chemical properties of the trityl protecting group. Understanding these principles is crucial for optimizing synthesis protocols.

The Trityl Protecting Group: Structure and Properties

The trityl group is a large, hydrophobic moiety that imparts significant steric bulk to the N-terminus of the glycine residue. This steric hindrance is a key feature that can be leveraged to prevent undesirable side reactions. The bond between the trityl group and the amino nitrogen is susceptible to cleavage under mild acidic conditions, which forms the basis of its removal during the SPPS cycle.

Advantages of Using this compound

The use of this compound in SPPS offers several advantages:

-

Prevention of Diketopiperazine Formation: The steric bulk of the trityl group can effectively suppress the intramolecular cyclization of a dipeptide-resin to form a diketopiperazine, a common side reaction, especially with sequences containing glycine or proline at the C-terminus.

-

Synthesis of Difficult Sequences: The trityl group can disrupt the formation of secondary structures and aggregation of the growing peptide chain on the resin, which is a common challenge in the synthesis of "difficult" or hydrophobic peptides.

-

Orthogonality with Other Protecting Groups: The acid lability of the N-α-Trt group allows for its selective removal in the presence of other protecting groups that are stable to mild acid but labile to other conditions (e.g., base-labile Fmoc or enzyme-labile groups), enabling the synthesis of complex, modified peptides.

Disadvantages and Considerations

Despite its advantages, the use of this compound also presents challenges:

-

Steric Hindrance in Coupling: The bulkiness of the trityl group can hinder the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve high efficiency.

-

Acid Lability: While advantageous for deprotection, the high acid lability of the Trt group requires careful selection of the solid support and side-chain protecting groups to ensure their stability throughout the synthesis.

-

Cost: Trt-protected amino acids can be more expensive than their Fmoc-protected counterparts.

Data Presentation: A Comparative Overview

While specific quantitative data for this compound is not extensively documented in comparative studies, the following tables summarize typical performance characteristics based on data for other Trt-protected amino acids and general principles of SPPS. These values should be considered as illustrative rather than absolute, as actual results will depend on the specific sequence, resin, and coupling conditions.

Table 1: Comparison of N-α-Protecting Groups for Glycine in SPPS

| Feature | This compound | Fmoc-Gly-OH |

| Protecting Group | Trityl (Trt) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Mild acid (e.g., 1-10% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |

| Key Advantage | Prevention of diketopiperazine, synthesis of difficult sequences | Fast deprotection, widely used |

| Key Disadvantage | Steric hindrance in coupling | Potential for side reactions (e.g., aspartimide formation) |

| Typical Coupling Time | Longer | Shorter |

Table 2: Cleavage Efficiency of N-α-Trityl Group under Various TFA Concentrations

| TFA Concentration in DCM | Typical Reaction Time | Estimated Cleavage Efficiency | Notes |

| 1% | 5-10 min | >95% | Highly selective for N-α-Trt over many side-chain protecting groups. |

| 5% | 2-5 min | >99% | |

| 10% | < 2 min | >99% | Increased risk of cleaving other acid-labile groups. |

| 95% (Standard Cleavage) | Immediate | Quantitative | Used for final cleavage from the resin and removal of most side-chain protecting groups. |

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a manual SPPS workflow.

Protocol for Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound amino acid with a free amino group.

-

Resin Preparation: Swell the resin (e.g., Wang resin, 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 10 mL/g resin).

-

Deprotection of the Resin-Bound Peptide: If the resin-bound peptide is N-terminally protected (e.g., with Fmoc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc removal) and wash the resin thoroughly with DMF and DCM.

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

-

Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g), and then dry under vacuum.

Protocol for Deprotection of the N-α-Trityl Group

This protocol outlines the selective removal of the N-α-Trt group to expose the amino group for the next coupling step.

-

Resin Preparation: Swell the Trt-protected peptide-resin in DCM (10 mL/g resin) for 30 minutes.

-

Deprotection Solution: Prepare a fresh solution of 1-5% trifluoroacetic acid (TFA) in DCM. The concentration of TFA can be adjusted based on the desired selectivity and the acid lability of other protecting groups present in the peptide.

-

Deprotection Reaction: Add the deprotection solution to the resin and agitate for 5-15 minutes at room temperature. The reaction progress can be monitored by collecting the filtrate and measuring the UV absorbance of the released trityl cation.

-

Neutralization: After the deprotection is complete, wash the resin with DCM (3 x 10 mL/g) and then neutralize the resin-bound peptide trifluoroacetate salt with a solution of 10% DIEA in DCM (2 x 5 mL/g for 2 minutes each).

-

Washing: Wash the resin thoroughly with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g) to prepare for the next coupling step.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and chemical transformations in the use of this compound in SPPS.

introduction to trityl-protected amino acids

An In-depth Technical Guide to Trityl-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trityl-protected amino acids, their synthesis, and their application in modern peptide chemistry. The trityl group offers significant advantages in the synthesis of complex peptides, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework.

Introduction

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed for the side chains of various amino acids. Its primary function is to prevent unwanted side reactions during peptide synthesis. The steric hindrance of the trityl group also provides selectivity, often favoring the protection of primary amines and hydroxyls.[1]

Several derivatives of the trityl group have been developed to fine-tune its acid lability. These include the 4-methoxytrityl (Mmt), 4,4'-dimethoxytrityl (DMT), and 4,4',4''-trimethoxytrityl (TMT) groups. The electron-donating methoxy substituents increase the stability of the trityl cation formed during cleavage, thus increasing the acid lability. The general order of lability is TMT > DMT > MMT > Trt.[1] This tunable lability allows for orthogonal protection strategies in complex syntheses.

In Fmoc-based solid-phase peptide synthesis, the trityl group is particularly valuable for protecting the side chains of asparagine (Asn), glutamine (Gln), histidine (His), and cysteine (Cys).[2] For Asn and Gln, the trityl group prevents the dehydration of the side-chain amide during activation. For His, it protects the imidazole ring, and for Cys, it shields the reactive thiol group.[3] A significant advantage of using trityl-protected asparagine and glutamine derivatives is the enhanced solubility in common SPPS solvents like DMF, as Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility.[2]

Data Presentation

Table 1: Synthesis Yields of Trityl-Protected Amino Acids

| Compound | Synthesis Method | Yield (%) | Reference |

| N-Trt-Gly-OMe | Tritylation of Gly-OMe·HCl | 99 | [4] |

| N-Trt-Leu-OMe | Tritylation of Leu-OMe·HCl | 93 | [4] |

| N-Trt-Val-OMe | Tritylation of Val-OMe·HCl | 95 | [4] |

| N-Trt-Ile-OMe | Tritylation of Ile-OMe·HCl | 90 | [4] |

| N-Trt-Asp(OtBu)-OMe | Tritylation of Asp(OtBu)-OMe·HCl | 94 | [4] |

| N-Trt-Tyr(tBu)-OMe | Tritylation of Tyr(tBu)-OMe·HCl | 95 | [4] |

| Trt-Lys(Tfa)-OH | From Lys(Tfa) using trimethylsilyl esters | 14 | [4] |

| Trt-Asn(Trt)-OH | From Asn(Trt) using trimethylsilyl esters | 10-22 | [4] |

| Trt-Gln(Trt)-OH | From Gln(Trt) using trimethylsilyl esters | 22 | [4] |

| Fmoc-His(Trt)-OH | From H-His(Trt)-OH and Fmoc-Cl | 73 | Not specified in search results |

| Fmoc-Cys-OiPr | From Fmoc-Cys-OH | 51 | [5] |

Table 2: Acid Lability of Trityl-Based Protecting Groups

| Protecting Group | Relative Lability | Typical Deprotection Conditions | Reference |

| Trityl (Trt) | Least Labile | 90-95% TFA | [2] |

| 4-Methyltrityl (Mtt) | More Labile | 1% TFA in DCM | [2] |

| 4-Methoxytrityl (Mmt) | Most Labile | 1% TFA in DCM, or mild acetic acid conditions | [2] |

Table 3: Deprotection Times for Trityl Groups with TFA

| Amino Acid Residue | Position in Peptide | Deprotection Conditions | Time | Notes | Reference |

| Asn(Trt) | N-terminal | 95% TFA | > 4 hours | Deprotection is significantly slower at the N-terminus. | [6] |

| Asn(Trt) | Internal | 95% TFA | ~ 1 hour | Complete deprotection is generally achieved. | |

| Gln(Trt) | Any | 95% TFA | ~ 1 hour | Generally, no issues with deprotection. | [6] |

| Cys(Trt) | Any | 95% TFA with scavengers | ~ 2 hours | Scavengers like TIS are crucial to prevent reattachment. | [7] |

| His(Trt) | Any | 95% TFA | ~ 1 hour | Readily removed. | [6] |

| Ser(Trt) | Any | 1% TFA in DCM | Not specified | Can be selectively deprotected in the presence of tBu groups. | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-Trityl-Amino Acid Methyl Esters

This protocol is a general method for the tritylation of amino acid methyl esters.[4]

-

Dissolution: Dissolve the amino acid methyl ester hydrochloride (5 mmol) in 20 ml of DMF.

-

Base Addition: Add triethylamine (10 mmol, 1.4 ml) to the solution and cool on an ice bath.

-

Tritylation: Add a solution of trityl chloride (5 mmol, 1.36 g) in 7 ml of DCM.

-

Reaction: Stir the mixture vigorously for 2.5 hours at room temperature.

-

Work-up:

-

Filter to remove precipitated salts.

-

Add ethanol (10 ml) to the filtrate and concentrate to dryness.

-

Treat the residue with water and ethyl acetate.

-

Wash the organic phase with water (2 x 30 ml).

-

Dry the organic phase and concentrate to dryness to yield the N-Trt-amino acid methyl ester.

-

Protocol 2: Synthesis of Fmoc-His(Trt)-OH

This protocol describes the synthesis of Fmoc-His(Trt)-OH from H-His(Trt)-OH.

-

Reaction Setup: In a suitable reaction vessel, combine H-His(Trt)-OH and sodium carbonate in 1,4-dioxane.

-

Fmoc Introduction: Cool the mixture to 0°C and add 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Following the reaction, perform an appropriate aqueous work-up and purify the product, for example, by crystallization or chromatography, to obtain Fmoc-His(Trt)-OH.

Protocol 3: General Deprotection of Trityl Groups in SPPS

This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS for a peptide containing trityl-protected residues.

-

Resin Preparation: Wash the peptide-resin with DMF and then with DCM and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Cys(Trt), the inclusion of scavengers like triisopropylsilane (TIS) is critical to irreversibly quench the liberated trityl cation and prevent re-attachment to the thiol side chain.[7]

-

Cleavage and Deprotection: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-4 hours, depending on the specific amino acids (see Table 3). The solution will typically turn a deep yellow color due to the formation of the trityl cation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then dry. The crude peptide is then purified by reverse-phase HPLC.

Mandatory Visualization

Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in automated Fmoc-SPPS utilizing a trityl-protected amino acid.

Logic for Protecting Group Selection in Peptide Synthesis

This diagram outlines the decision-making process for selecting a protecting group strategy, highlighting the role of trityl-based protection.

References

- 1. Tritylamines [organic-chemistry.org]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Coupling Trt-Gly-OH in Solid-Phase Peptide Synthesis

Application Note APN-SPPS-001

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support. The initial step, the coupling of the first amino acid to the resin, is critical for the success of the entire synthesis. This document provides a detailed protocol for the standard coupling of N-trityl-glycine (Trt-Gly-OH) to 2-chlorotrityl chloride (2-CTC) resin. The use of the bulky trityl (Trt) protecting group on the N-terminus of glycine, in conjunction with the acid-labile 2-CTC resin, is advantageous for minimizing side reactions such as diketopiperazine formation, particularly when the subsequent amino acid is proline or another sterically hindered residue.[1][2]

This protocol is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Overview of the Process

The coupling of this compound to 2-chlorotrityl chloride resin involves several key stages: resin preparation, the coupling reaction itself, and a capping step to block any unreacted functional sites on the resin. The process relies on the nucleophilic attack of the carboxylate of this compound on the reactive chlorotrityl groups of the resin, facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the coupling of this compound to 2-chlorotrityl chloride resin on a 0.5 mmol scale.

| Parameter | Value | Unit | Notes |

| Resin | |||

| Type | 2-Chlorotrityl Chloride | - | Highly sensitive to moisture.[4] |

| Substitution | 1.0 - 1.6 | mmol/g | Check the manufacturer's certificate of analysis. |

| Amount | 0.31 - 0.5 | g | Based on a 0.5 mmol reaction scale. |

| Amino Acid | |||

| Reagent | This compound | - | Ensure the reagent is dry. |

| Equivalents | 1.0 - 2.0 | eq | Relative to the resin's functional capacity.[3] |

| Amount | 0.5 - 1.0 | mmol | For a 0.5 mmol reaction scale. |

| Reagents | |||

| Swelling Solvent | Dichloromethane (DCM) | 10 | mL/g resin |

| Coupling Solvent | Dichloromethane (DCM) | 8-10 | mL/g resin |

| Base | N,N-Diisopropylethylamine (DIPEA) | 2.0 - 4.0 | eq |

| Capping Solution | DCM:Methanol:DIPEA (17:2:1 v/v/v) | 10 | mL/g resin |

| Reaction Conditions | |||

| Swelling Time | 30 - 60 | minutes | |

| Coupling Time | 1 - 4 | hours | |

| Capping Time | 30 - 60 | minutes | [3][5] |

| Temperature | Room Temperature | °C |

Experimental Protocol

This protocol details the manual coupling of this compound to 2-chlorotrityl chloride resin. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) where possible to minimize exposure to moisture.

4.1. Materials and Reagents

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade (use sparingly if needed for dissolution)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH), anhydrous

-

Fritted syringe reaction vessel

-

Shaker or rocker

4.2. Resin Preparation and Swelling

-

Weigh the desired amount of 2-chlorotrityl chloride resin into a fritted syringe reaction vessel.

-

Add anhydrous DCM (approximately 10 mL per gram of resin) to the vessel.

-

Swell the resin by agitating the mixture on a shaker or rocker for 30-60 minutes at room temperature.[3]

-

After swelling, drain the DCM from the reaction vessel.

4.3. Coupling of this compound

-

In a separate flask, dissolve this compound (1.0-2.0 equivalents relative to the resin loading) in anhydrous DCM (8-10 mL per gram of resin). If solubility is an issue, a minimal amount of DMF can be added.

-

Add DIPEA (2.0-4.0 equivalents relative to the amino acid) to the amino acid solution.

-

Add the this compound/DIPEA solution to the swelled and drained resin in the reaction vessel.

-

Agitate the reaction mixture on a shaker or rocker for 1-4 hours at room temperature.[3]

-

Drain the reaction solution from the vessel.

-

Wash the resin sequentially with DCM (3 times), DMF (3 times), and finally DCM (3 times). Use approximately 10 mL of solvent per gram of resin for each wash.

4.4. Capping of Unreacted Sites

-

Prepare a fresh capping solution of DCM:MeOH:DIPEA in a 17:2:1 volume ratio.[3][5]

-

Add the capping solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 30-60 minutes at room temperature.[3][5] This step is crucial to block any remaining reactive chlorotrityl groups and prevent the formation of deletion sequences in the subsequent synthesis steps.[6]

-

Drain the capping solution.

-

Wash the resin thoroughly with DCM (3 times) and DMF (3 times). The resin is now loaded with this compound and ready for the next step in the SPPS cycle (typically Fmoc deprotection if the subsequent amino acid is Fmoc-protected).

4.5. Determination of Resin Loading (Optional but Recommended)

The loading efficiency can be determined spectrophotometrically by cleaving the Trt group and measuring its absorbance. A more common practice in Fmoc-SPPS is to proceed with the first Fmoc deprotection and quantify the released dibenzofulvene-piperidine adduct at 301 nm.

Workflow Diagram

The following diagram illustrates the key steps in the coupling of this compound to 2-chlorotrityl chloride resin.

Caption: Workflow for coupling this compound to 2-CTC resin.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Loading Efficiency | Incomplete swelling of the resin. | Ensure adequate swelling time and solvent volume. |

| Moisture in reagents or solvents. | Use anhydrous solvents and dry reagents. Perform reaction under an inert atmosphere. | |

| Insufficient reaction time or agitation. | Increase coupling time and ensure efficient mixing. | |

| Formation of Deletion Sequences | Incomplete capping of unreacted sites. | Ensure the capping step is performed with a fresh capping solution and for the recommended duration. |

| Amino Acid Racemization | Use of an inappropriate resin or coupling method. | The use of 2-CTC resin with DIPEA minimizes racemization as it does not require pre-activation of the carboxylic acid. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DCM, DMF, and DIPEA are hazardous chemicals. Handle with care and consult the Safety Data Sheets (SDS) before use.

-

Dispose of chemical waste according to institutional guidelines.

References

- 1. H-Amino Acid-Trityl Resins - CD Bioparticles [cd-bioparticles.com]

- 2. Fmoc SPPS Linkers [sigmaaldrich.com]

- 3. peptideweb.com [peptideweb.com]

- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. jacsdirectory.com [jacsdirectory.com]

Application Notes and Protocols for the Acidic Deprotection of Trt-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for amines, alcohols, and thiols in organic synthesis, particularly in peptide and nucleotide chemistry. Its bulkiness provides steric hindrance, and its removal is typically achieved under acidic conditions. Trt-Gly-OH is a common building block in peptide synthesis, and its successful deprotection to yield glycine is a critical step. This document provides detailed protocols and a summary of conditions for the acidic deprotection of this compound.

The deprotection mechanism proceeds via an acid-catalyzed cleavage, generating a highly stable but reactive trityl cation (Trt⁺)[1]. The stability of this carbocation facilitates the reaction under relatively mild acidic conditions. However, the electrophilic nature of the trityl cation necessitates the use of scavengers to prevent unwanted side reactions, such as alkylation of nucleophilic residues (e.g., tryptophan or methionine) in a peptide chain or reaction with the solvent[1].

Deprotection Mechanism and the Role of Scavengers

The acidic deprotection of this compound is initiated by the protonation of the nitrogen atom, followed by the departure of the stable trityl carbocation. This carbocation is then trapped by a scavenger, preventing it from reacting with other nucleophiles present in the reaction mixture. Trialkylsilanes, such as triisopropylsilane (TIPS), are commonly used scavengers that act as hydride donors to reduce the trityl cation to triphenylmethane[2].

Caption: Mechanism of acidic deprotection of this compound and scavenger action.

Comparison of Acidic Deprotection Conditions

The choice of acid and its concentration is critical for efficient and selective Trt deprotection. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder acids can be employed, particularly when other acid-labile protecting groups are present in the molecule. The following table summarizes various conditions reported for Trt group removal.

| Acidic Reagent | Concentration | Solvent | Scavenger(s) | Typical Time | Temperature | Remarks |

| Trifluoroacetic Acid (TFA) | 95% | Water | Water, TIPS | 1-4 hours | Room Temp. | Standard for complete deprotection in peptide synthesis[3]. |

| Trifluoroacetic Acid (TFA) | 1-5% | Dichloromethane (DCM) | TIPS | 30 min - 2 hours | Room Temp. | Used for selective deprotection or cleavage from very acid-sensitive resins[4]. |

| Trifluoroacetic Acid (TFA) | 15% | Not specified | Not specified | Not specified | Room Temp. | Effective for complete removal of Mmt and Mtt groups, suggesting Trt would also be cleaved[5]. |

| Acetic Acid/TFE/DCM | 1:1:8 (v/v/v) | TFE/DCM | - | 30 minutes | Room Temp. | Very mild conditions, may result in incomplete deprotection of Trt[5]. |

| Hydrochloric Acid (HCl) | 0.1 N | Hexafluoroisopropanol (HFIP) | TIS | < 15 minutes | Room Temp. | Reported to be a very rapid and clean method for removing various protecting groups, including Trt[6]. |

Experimental Protocols

The following protocols are generalized for the solution-phase deprotection of this compound. Optimization may be required based on the specific substrate and desired purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and robust method for complete Trt deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Rotary evaporator

Workflow Diagram:

Caption: General workflow for the acidic deprotection of this compound.

Procedure:

-

Dissolve this compound in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

-

Add triisopropylsilane (TIPS) as a scavenger (typically 2-5 equivalents).

-

To the stirred solution, add a solution of trifluoroacetic acid (TFA) in DCM. The concentration of TFA can range from 5% to 50% (v/v) depending on the desired reaction rate. A common starting point is 25% TFA in DCM[7].

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a yellow-orange color indicates the formation of the trityl cation[8].

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.

-

Add cold diethyl ether to the residue to precipitate the glycine product.

-

Collect the solid product by filtration or centrifugation.

-

Wash the solid with additional cold diethyl ether to remove the triphenylmethane byproduct.

-

Dry the product under vacuum.

Protocol 2: Mild Deprotection using Dilute HCl in HFIP

This protocol offers a rapid deprotection under milder acidic conditions, which can be advantageous for sensitive substrates.

Materials:

-

This compound

-

Hexafluoroisopropanol (HFIP)

-

Concentrated Hydrochloric Acid (HCl)

-

Triisopropylsilane (TIPS) or Triethylsilane (TES)

-

Cold diethyl ether

Procedure:

-

Prepare a 0.1 N solution of HCl in HFIP.

-

Dissolve this compound in the 0.1 N HCl/HFIP solution.

-

Add a scavenger such as TIPS or TES (2-5 equivalents).

-

Stir the mixture at room temperature. The reaction is typically very fast and can be complete in under 30 minutes[6]. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the HFIP under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Isolate and wash the product as described in Protocol 1.

-

Dry the glycine product under vacuum.

Troubleshooting and Considerations

-

Incomplete Deprotection: If the reaction is sluggish or incomplete, especially with milder acids, the reaction time can be extended, or the acid concentration can be increased. Note that N-terminal asparagine with a trityl group can be particularly slow to deprotect[9].

-

Side Reactions: The formation of byproducts is often due to the reaction of the trityl cation with nucleophiles. Ensure an adequate amount of scavenger is present. For peptides containing sensitive residues like tryptophan or cysteine, using a scavenger cocktail (e.g., TFA/TIPS/H₂O/EDT) may be necessary[4].

-

Product Isolation: Glycine has some solubility in various solvents. Ensure the precipitation with cold diethyl ether is efficient. If the product remains oily, trituration with ether may be required to induce solidification.

By selecting the appropriate acidic conditions and utilizing scavengers, the deprotection of this compound can be achieved with high efficiency, providing the desired glycine product for subsequent synthetic steps.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trt-Gly-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-Trityl-Glycine (Trt-Gly-OH) in manual solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high-quality peptide synthesis with a focus on loading the first amino acid onto the resin, subsequent peptide chain elongation, and final cleavage.

Introduction

N-Trityl-Glycine (this compound) is an amino acid derivative where the amino group of glycine is protected by a bulky trityl (Trt) group. The trityl group is highly acid-labile, allowing for its removal under mild acidic conditions, which preserves the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS. The use of this compound is particularly advantageous when synthesizing peptides with a C-terminal glycine, as the steric hindrance of the trityl group can help to minimize side reactions such as diketopiperazine formation. 2-Chlorotrityl chloride (2-CTC) resin is the recommended solid support for the initial loading of this compound due to its high acid sensitivity, which allows for the cleavage of the final peptide under very mild conditions, often preserving side-chain protecting groups if desired.

Data Presentation

The following tables summarize typical quantitative data associated with the use of this compound in manual SPPS. These values are illustrative and can vary based on the specific peptide sequence, scale, and laboratory conditions.

Table 1: Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin

| Parameter | Value | Unit | Notes |

| Resin Type | 2-Chlorotrityl Chloride | - | 100-200 mesh, 1% DVB |

| Initial Resin Substitution | 1.0-1.6 | mmol/g | Varies by manufacturer |

| This compound Equivalents | 1.5 - 2.0 | eq. (relative to resin capacity) | Using fewer equivalents can result in lower loading |

| Base | N,N-Diisopropylethylamine (DIPEA) | - | 3.0 - 4.0 equivalents |

| Solvent | Dichloromethane (DCM) | - | Anhydrous DCM is crucial for high efficiency |

| Reaction Time | 1 - 2 | hours | Longer times may not significantly increase loading |

| Typical Final Loading | 0.4 - 0.8 | mmol/g | Determined by Fmoc-release spectrophotometry |

Table 2: Typical Coupling and Deprotection Parameters

| Step | Reagent/Parameter | Typical Value/Condition | Notes |

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | A solution of 20% piperidine in N,N-dimethylformamide is standard. |

| Time | 5 + 15 minutes | Two treatments are recommended for complete deprotection. | |

| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 equivalents | Excess amino acid is used to drive the reaction to completion. |

| Coupling Reagent | HBTU/HATU | 3.0 equivalents of the coupling reagent are typically used. | |

| Base | DIPEA | 6.0 equivalents of DIPEA are commonly employed. | |

| Solvent | DMF | High-purity DMF is essential. | |

| Time | 1 - 2 hours | Reaction time can be extended for difficult couplings. | |

| Monitoring | Kaiser Test | Negative | A negative Kaiser test (beads remain yellow) indicates complete coupling. |

Table 3: Expected Yield and Purity

| Parameter | Expected Outcome | Notes |